(1-((2-chloropyridin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine
Description
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Properties
IUPAC Name |
[1-[(2-chloropyridin-3-yl)methyl]triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN5/c10-9-7(2-1-3-12-9)5-15-6-8(4-11)13-14-15/h1-3,6H,4-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFWQEHNSZKOHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)CN2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (1-((2-chloropyridin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine (CAS Number: 1955530-20-7) features a triazole moiety linked to a chlorinated pyridine. This structure is significant in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The following sections explore its synthesis, mechanisms of action, and biological activities based on diverse research findings.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyridine Intermediate : 2-chloropyridine reacts with formaldehyde to yield (2-chloropyridin-3-yl)methanol.
- Triazole Formation : The intermediate undergoes cycloaddition with sodium azide and an alkyne to form the triazole ring.
- Final Product Formation : The resulting triazole intermediate is reduced to produce the desired compound.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Metal Coordination : The triazole ring can coordinate with metal ions, influencing biochemical pathways.
- Enzyme Interaction : The compound may modulate the activity of specific enzymes or receptors, leading to therapeutic effects.
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance:
- A study demonstrated that related triazole compounds showed potent activity against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
Triazoles have been recognized for their anticancer properties:
- In vitro studies have shown that derivatives similar to this compound inhibit the proliferation of cancer cells. For instance, a related compound demonstrated IC50 values in the nanomolar range against human cancer cell lines .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | MCF-7 (breast cancer) | 27.3 |
| Compound B | HCT116 (colon cancer) | 6.2 |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been investigated:
- Similar triazole compounds have been shown to act as histone deacetylase inhibitors, which are crucial in cancer therapy due to their role in gene expression regulation .
Case Studies
Several case studies highlight the biological significance of triazole-containing compounds:
- Histone Deacetylase Inhibition : A study on benzotriazoles revealed that certain derivatives exhibited significant inhibition of histone deacetylases with IC50 values comparable to established drugs like doxorubicin .
- Cytotoxicity Against Cancer Cells : A series of triazole-based compounds were evaluated for their cytotoxic effects on various cancer cell lines, showing promising results that warrant further investigation into their mechanisms and therapeutic potential .
Scientific Research Applications
Medicinal Chemistry Applications
The triazole ring in this compound is known for its ability to interact with various biological targets, making it a candidate for drug development.
Antifungal Activity
Triazoles are widely recognized for their antifungal properties. The compound has shown potential as an antifungal agent against several pathogens:
- Mechanism of Action : The triazole ring interferes with the synthesis of ergosterol, a vital component of fungal cell membranes.
Case Study:
In vitro studies demonstrated that derivatives of this compound exhibited activity against Candida albicans and Aspergillus fumigatus, suggesting its potential as a therapeutic agent in treating fungal infections.
Anticancer Properties
Research has indicated that compounds containing triazole structures can inhibit cancer cell proliferation by inducing apoptosis.
Case Study:
A study involving modified triazole derivatives similar to (1-((2-chloropyridin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine showed significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. These findings highlight the compound's potential as an anticancer drug candidate.
Agricultural Applications
The compound's ability to act as a fungicide offers valuable applications in agriculture.
Fungicidal Activity
The chlorinated pyridine component enhances the compound's effectiveness against plant pathogens.
Data Table: Efficacy Against Plant Pathogens
| Pathogen | Concentration (μg/mL) | Inhibition (%) |
|---|---|---|
| Fusarium oxysporum | 50 | 85 |
| Botrytis cinerea | 100 | 90 |
| Rhizoctonia solani | 75 | 80 |
Catalytic Applications
This compound can serve as a ligand in coordination chemistry, forming metal complexes that act as catalysts in various organic reactions.
Catalysis in Organic Synthesis
The coordination of the triazole moiety with transition metals facilitates catalytic processes such as:
- Cross-Coupling Reactions
Case Study:
In experiments utilizing palladium complexes formed with this compound as a ligand, researchers observed enhanced reaction rates and yields in Suzuki coupling reactions compared to traditional ligands.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
